![molecular formula C33H25BrN4 B8811404 5-(4-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole CAS No. 159532-62-4](/img/structure/B8811404.png)
5-(4-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole is a complex organic compound known for its significant role as an intermediate in the synthesis of various pharmaceuticals, particularly antihypertensive drugs. Its unique structure, which includes a bromomethyl group and a triphenylmethyltetrazole moiety, makes it a valuable compound in medicinal chemistry .
Preparation Methods
The synthesis of 5-(4-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole typically involves multiple steps. One common method starts with 2-cyano biphenyl, which undergoes hydroxymethylation, cyclization, protection, and substitution reactions to yield the target compound . This method is advantageous due to the low cost of raw materials, ease of solvent recovery, and minimal environmental impact, making it suitable for industrial production .
Chemical Reactions Analysis
5-(4-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium azide or N-bromosuccinimide.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s structure allows for potential modifications under appropriate conditions.
Scientific Research Applications
This compound is primarily used as an intermediate in the synthesis of antihypertensive drugs, such as Irbesartan Its role in medicinal chemistry extends to the development of other pharmaceuticals due to its ability to form stable and bioactive structures
Chemistry: As a building block for complex organic molecules.
Biology: Investigated for its interactions with biological targets.
Medicine: Used in the development of drugs for cardiovascular diseases.
Industry: Employed in the production of pharmaceuticals on an industrial scale.
Mechanism of Action
The mechanism of action of 5-(4-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole is primarily related to its role as an intermediate in drug synthesis. For example, in the case of Irbesartan, it acts as an angiotensin II receptor antagonist, which helps in lowering blood pressure by blocking the effects of angiotensin II, a hormone that causes blood vessels to constrict . The compound’s structure allows it to interact with specific molecular targets, leading to its therapeutic effects.
Comparison with Similar Compounds
5-(4-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole can be compared with other similar compounds used in pharmaceutical synthesis, such as:
5-(4’-Bromomethyl-2-biphenyl)-1-triphenylmethyltetrazole: Another intermediate used in the synthesis of antihypertensive drugs.
2-Cyano-4’-methylbiphenyl: A precursor in the synthesis of various biphenyl derivatives.
The uniqueness of this compound lies in its specific structure, which provides stability and reactivity, making it a valuable intermediate in medicinal chemistry.
Properties
CAS No. |
159532-62-4 |
|---|---|
Molecular Formula |
C33H25BrN4 |
Molecular Weight |
557.5 g/mol |
IUPAC Name |
5-[5-(bromomethyl)-2-phenylphenyl]-1-trityltetrazole |
InChI |
InChI=1S/C33H25BrN4/c34-24-25-21-22-30(26-13-5-1-6-14-26)31(23-25)32-35-36-37-38(32)33(27-15-7-2-8-16-27,28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-23H,24H2 |
InChI Key |
BIMWFHVLFZYVIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)CBr)C3=NN=NN3C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


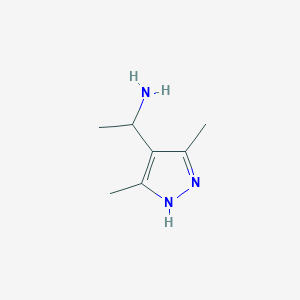
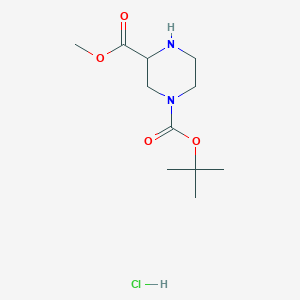
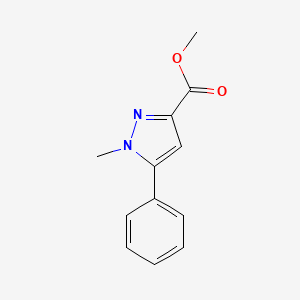

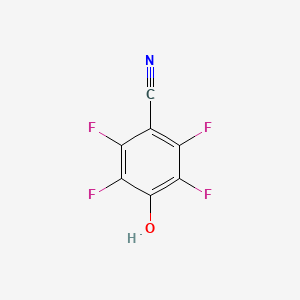
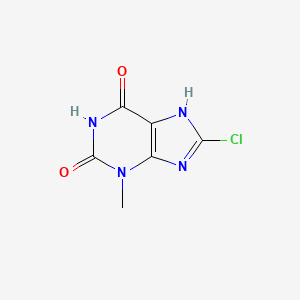
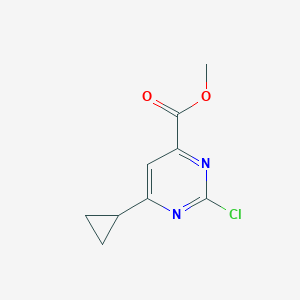
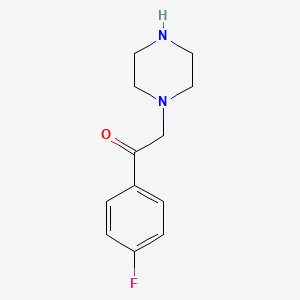
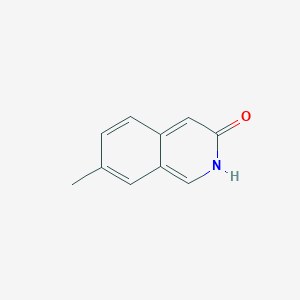
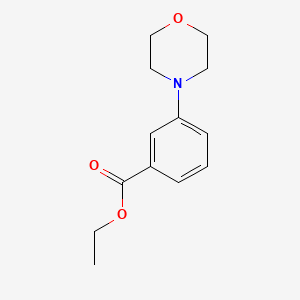
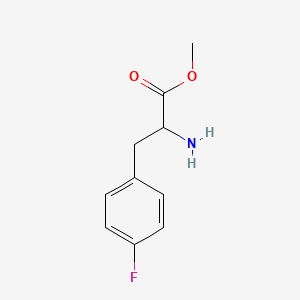
![5-Methyl-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8811382.png)
![1,2-Dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B8811385.png)
![Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B8811400.png)
